(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol
Description
(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol is a pyrazole-based compound featuring a cyclopropyl substituent at the 5-position, a pyridin-4-yl group at the 3-position, and a hydroxymethyl (-CH2OH) functional group at the 1-position of the pyrazole ring. Its molecular formula is C12H13N3O, with a molecular weight of 215.26 g/mol (calculated based on substituent analysis).
Properties
IUPAC Name |
(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-8-15-12(10-1-2-10)7-11(14-15)9-3-5-13-6-4-9/h3-7,10,16H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJFAGRCNRJRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CO)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Pyrazole Derivatives
Pyrazole derivatives, including those substituted with aryl or heteroaryl groups, are commonly synthesized via cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or acetylenic ketones. The choice of solvent and reaction conditions critically affects regioselectivity and yield.
Cyclocondensation of Hydrazines with 1,3-Diketones:
Gosselin et al. demonstrated that performing cyclocondensation in aprotic dipolar solvents such as DMF or NMP, combined with acidic additives like 10 N HCl, enhances yields by accelerating dehydration steps at ambient temperature. This method favors regioselective formation of 1,3-substituted pyrazoles.From Acetylenic Ketones:
The reaction of hydrazine derivatives with acetylenic ketones, though known for over a century, often produces regioisomeric mixtures. However, the use of hydrazine hydrate can lead to selective isolation of a single regioisomer due to hydrogen bonding effects.Use of α-Benzotriazolylenones:
Katritzky et al. reported regioselective condensation of α-benzotriazolylenones with methyl and phenylhydrazines to yield tetrasubstituted pyrazoles in high yields (50–94%). The benzotriazole group increases acidity at the α-position, facilitating functionalization at the 4-position of the pyrazole ring.
Preparation of (5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol
The target compound can be synthesized through a multi-step approach involving:
- Construction of the 5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole core.
- Introduction of the methanol group at the pyrazole nitrogen.
Synthesis of the Pyrazole Core
While direct literature on this exact compound is limited, analogous pyrazole derivatives with cyclopropyl and pyridinyl substituents have been prepared via:
- Condensation of hydrazines with substituted diketones or α,β-unsaturated ketones bearing cyclopropyl and pyridinyl groups.
- Regioselective cyclocondensation in aprotic solvents with acidic additives to favor the desired substitution pattern.
Introduction of the Methanol Group
The methanol substituent on the pyrazole nitrogen is typically introduced by reduction of a corresponding pyrazole-3-carboxylate ester or similar precursor.
Reduction of Pyrazole Carboxylates:
A general procedure involves reducing ethyl pyrazole-3-carboxylates with lithium aluminum hydride (LiAlH4) in diethyl ether at 0 °C, yielding pyrazol-3-ylmethanol derivatives in high yields (up to 88%). This method is applicable to various substituted pyrazoles and can be adapted for the cyclopropyl and pyridinyl substituted pyrazole.Workup and Purification:
After completion of the reduction (monitored by TLC), the reaction is quenched with saturated ammonium chloride solution, extracted with organic solvents, washed, dried, and purified by silica gel chromatography.
Representative Experimental Procedure (Adapted)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Preparation of pyrazole-3-carboxylate intermediate | Condensation of 5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole precursor with ethyl chloroformate or similar esterification agent | Formation of ethyl 5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole-3-carboxylate |
| 2. Reduction to methanol derivative | Lithium aluminum hydride (2 equiv) in dry diethyl ether, 0 °C, 1 hour | Conversion to this compound |
| 3. Workup | Quench with saturated NH4Cl, extraction with ether, drying over Na2SO4 | Isolation of pure methanol derivative |
| 4. Purification | Silica gel chromatography (e.g., dichloromethane-ethanol 98.5/1.5) | Pure this compound as oil or solid |
Analytical Data and Yields
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind effectively to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Pyrazole Derivatives
Key Comparisons:
Substituent Effects on Physicochemical Properties :
- The cyclopropyl group in the target compound provides a balance of steric hindrance and metabolic stability compared to the isopropyl group in its analog, which introduces greater steric bulk (C13H17N3O vs. C12H13N3O) .
- The hydroxymethyl group in the target compound improves water solubility relative to the acetaldehyde derivative (C13H13N3O), which contains a reactive aldehyde group prone to oxidation and nucleophilic addition .
acetaldehyde) may require tailored reagents or protective groups to avoid side reactions .
Biological Implications :
- highlights that alkyl derivatives of pyrazole-triazole hybrids exhibit antirradical activity, implying that the cyclopropyl and pyridinyl groups in the target compound could similarly influence radical scavenging or receptor-binding properties . However, specific pharmacological data for the target compound remains unverified in the provided evidence.
Biological Activity
Overview
(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound contains a cyclopropyl group, a pyridinyl group, and a pyrazolyl group, which contribute to its biological activity. Research indicates that it may exhibit properties relevant to enzyme inhibition and receptor binding, making it a candidate for further exploration in drug development.
Synthetic Routes
The synthesis of this compound involves several steps, typically starting with the preparation of 6-chloro-3-pyridineacetic acid. The subsequent reactions include esterification, cyclization, and reduction, which are crucial for obtaining the final product in high yield and purity.
Research has shown that compounds similar to this compound can act on various biological targets:
- Enzyme Inhibition : Some studies indicate that pyrazole derivatives can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like metabolic syndrome .
- Receptor Binding : The compound may interact with cannabinoid receptors, suggesting its potential role in modulating physiological processes such as pain perception and appetite regulation .
Case Studies
Several studies have investigated the biological effects of pyrazole-containing compounds:
- Cannabinoid Receptor Activity : A study highlighted the efficacy of cyclopropyl-containing pyrazoles in modulating cannabinoid receptors, demonstrating significant reductions in serum lipid parameters in models of metabolic syndrome .
- Antiparasitic Activity : Another investigation focused on optimizing similar compounds for antiparasitic activity, revealing that specific substitutions on the pyrazole ring could enhance potency against Plasmodium species, with some derivatives showing EC50 values as low as 0.010 μM .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol | Structure | Moderate enzyme inhibition |
| (5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)amine | Structure | High receptor binding affinity |
| (5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)carboxylic acid | Structure | Antiparasitic activity |
Q & A
Q. What are the established synthetic routes for (5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving pyrazole precursors. For example, refluxing intermediates with chloranil in xylene (25–30 hours) followed by NaOH treatment and recrystallization from methanol is a common approach . Alternative routes include nucleophilic substitution under basic catalysis (e.g., K₂CO₃) for functional group introduction . Optimization involves solvent selection (xylene for high-temperature stability, methanol for recrystallization), stoichiometric control of reagents (e.g., 1.4 mmol chloranil per 1 mmol substrate), and purification via column chromatography or gradient recrystallization .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions, particularly distinguishing cyclopropyl proton splitting patterns and pyridine aromatic signals .
- X-ray Crystallography : SHELXL/SHELXS programs refine crystal structures, resolving challenges like twinning or poor diffraction quality .
- HPLC-MS : Validates purity (>95%) and molecular weight via retention time and isotopic patterns .
Q. What are the critical parameters to consider when scaling up synthesis from milligram to gram quantities?
- Methodological Answer : Key parameters include:
- Solvent Volume : Maintain a 10:1 solvent-to-substrate ratio to ensure solubility during reflux .
- Temperature Control : Use oil baths for even heating during prolonged reactions (e.g., 16-hour reflux in ethanol) .
- Purification : Replace recrystallization with flash chromatography for larger batches, using gradients of ethyl acetate/hexane .
Advanced Research Questions
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies, particularly with twinning or poor crystal quality?
- Methodological Answer :
- Crystal Growth : Use solvent diffusion (e.g., layering methanol over a DCM solution) to slow nucleation .
- Twinning Mitigation : SHELXL’s TWIN command refines twinned data, while SIR97’s direct methods improve phase determination for low-quality crystals .
- Cryoprotection : Soak crystals in Paratone-N oil to prevent ice formation during data collection .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. MS) when confirming novel pyrazole derivatives?
- Methodological Answer :
- 2D NMR : HSQC/HMBC correlations verify connectivity, resolving ambiguities in pyrazole vs. pyridine proton assignments .
- High-Resolution MS : Match exact mass (<2 ppm error) to theoretical values, distinguishing isobaric impurities .
- Cross-Validation : Compare IR carbonyl stretches (1650–1700 cm⁻¹) with computational frequency predictions (DFT/B3LYP) .
Q. How can computational chemistry predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer :
- DFT Calculations : Simulate cyclopropane ring strain (e.g., Mayer bond order analysis) to assess susceptibility to ring-opening under acidic/basic conditions .
- MD Simulations : Model solvation effects in methanol/water mixtures to optimize reaction solvents .
- Docking Studies : Screen for biological activity by docking the pyridine moiety into kinase ATP-binding pockets (e.g., using AutoDock Vina) .
Q. What mechanistic insights can be gained from studying the cyclopropane ring’s stability in acidic or basic conditions?
- Methodological Answer :
- Acidic Hydrolysis : Monitor ring-opening via ¹H NMR (disappearance of cyclopropyl protons at δ 1.2–1.5 ppm) under HCl/MeOH .
- Base Stability : React with NaOH (5% aqueous) and track by TLC; cyclopropane rings typically resist bases but may deform under prolonged heating .
- Kinetic Studies : Use Arrhenius plots to quantify activation energy for ring-opening, correlating with substituent electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
